4-(3-Fluoro-4-methoxyphenyl)benzaldehyde

Vue d'ensemble

Description

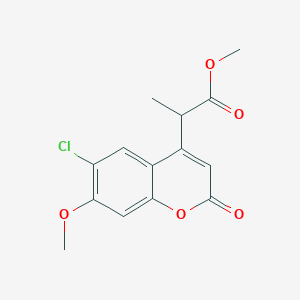

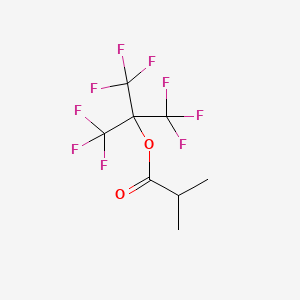

“4-(3-Fluoro-4-methoxyphenyl)benzaldehyde” is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.24 g/mol . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The InChI string for “4-(3-Fluoro-4-methoxyphenyl)benzaldehyde” isInChI=1S/C14H11FO2/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 . The Canonical SMILES string is COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F . Physical And Chemical Properties Analysis

The compound “4-(3-Fluoro-4-methoxyphenyl)benzaldehyde” has a molecular weight of 230.23 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 17 .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

- Fluorinated Analogs of Combretastatin : The synthesis of fluorinated benzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, was described for use in the synthesis of fluoro-substituted stilbenes. These compounds were synthesized to create analogs of the anticancer combretastatins, showing that fluoro combretastatins retain potent cell growth inhibitory properties (Lawrence et al., 2003).

Materials Science and Polymer Synthesis

- Conductive Polymers : Research into bis-aldehyde monomers for the synthesis of electrically conductive polyazomethines highlighted the use of derivatives like 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde. These polymers exhibit electrical conductivities higher than previously reported values, showing promise for applications in materials science (Hafeez et al., 2019).

Mechanochromism and Thermochromism Studies

- Fluorophore Behavior : The study of a triphenylamine-based fluorophore, exhibiting self-reversible solid-state fluorescence switching, highlighted the impact of molecular conformation on optical properties. This research contributes to understanding the tunable fluorescence and potential applications in nanofabrication and sensing technologies (Hariharan et al., 2015).

Novel Compound Synthesis

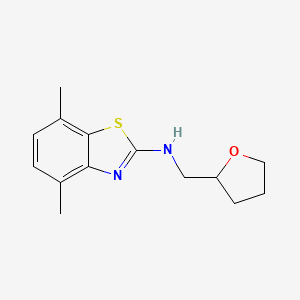

- Schiff Bases Synthesis : Research into 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and its derivatives for the synthesis of novel Schiff bases demonstrated potential antimicrobial activities. These findings could pave the way for the development of new therapeutic agents (Puthran et al., 2019).

Sensing Applications

- Fluorescent Probes : The development of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogs for use as fluorescent probes in sensing pH and metal cations showcases the utility of fluorinated compounds in designing sensitive and selective sensors (Tanaka et al., 2001).

Propriétés

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGLQEUFJZBPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoro-4-methoxyphenyl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)

![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)